(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL
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Overview
Description
(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the appropriate brominated and fluorinated benzene derivative.
Amination: Introduction of the amino group through nucleophilic substitution.
Chiral Resolution: Separation of the enantiomers to obtain the (S)-isomer.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure high yield and purity.
Purification: Employing techniques such as crystallization, chromatography, and distillation to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions involving the amino group or the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium azide (NaN3) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL: The enantiomer of the compound with different biological activity.
3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL: A similar compound with a chlorine atom instead of bromine.
3-Amino-3-(2-bromo-5-methylphenyl)propan-1-OL: A similar compound with a methyl group instead of fluorine.
Uniqueness
(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11BrFNO |
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Molecular Weight |
248.09 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bromo-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChI Key |
KHLWOHZGHOSRLT-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@H](CCO)N)Br |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CCO)N)Br |
Origin of Product |
United States |
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